molecular formula C24H38NO4 B605644 Aspergillin PZ CAS No. 483305-08-4

Aspergillin PZ

Cat. No. B605644
CAS RN: 483305-08-4
M. Wt: 404.57
InChI Key: AQZDMONQDXTWHN-XLFKICHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspergillin PZ is a novel isoindole-alkaloid from Aspergillus awamori . It was first isolated in 2002 from Aspergillus awamori following a screen for antitumor and antifungal leads .


Synthesis Analysis

The synthesis of Aspergillin PZ has been achieved through a biomimetic approach . This process involved 13 steps starting from divinyl carbinol and utilized a high-pressure Diels-Alder reaction that features high regio- and stereoselectivity .


Molecular Structure Analysis

The structure of Aspergillin PZ was elucidated on the basis of spectral data, especially by 2D NMR, and finally confirmed by an X-ray analysis . The molecular formula of Aspergillin PZ is C24H35NO4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Aspergillin PZ include a high-pressure Diels-Alder reaction . This reaction features high regio- and stereoselectivity .


Physical And Chemical Properties Analysis

Aspergillin PZ has a molecular weight of 401.54 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Biomimetic Synthesis

Aspergillin PZ has been used in the field of biomimetic synthesis . A rapid synthesis of aspochalasin D, a member of the cytochalasans family, was developed using Aspergillin PZ. The process involved 13 steps starting from divinyl carbinol and utilized a high-pressure Diels–Alder reaction that features high regio- and stereoselectivity .

Antimicrobial Activity

Aspergillin PZ has been studied for its antimicrobial properties . The antimicrobial activity of Aspergillin PZ was determined using the disc diffusion method against different bacteria . However, the antimicrobial activity was found to be relatively low .

Antioxidant Activity

Aspergillin PZ has been found to have antioxidant properties . The antioxidant property of Aspergillin PZ was determined by measuring the level of DPPH free radical scavenging . High concentrations of Aspergillin PZ showed apparent DPPH free radical scavenging activity, while the scavenging activity was quite low at low concentrations .

Anticancer Activity

Aspergillin PZ has been studied for its potential anticancer effects . Both Aspergillin PZ and terphenyllin compounds showed significant anticancer activity on human prostate cancer cell lines (PC3 and LNCaP) and over cancer cell line (A2780) .

Natural Product Discovery

Aspergillin PZ has been used in the process of piloting a new approach to natural product discovery . This approach involves isolating microorganisms from systematically determined geographic sites and studying their bioactive compounds .

Study of Cytochalasans

Aspergillin PZ, being a member of the cytochalasans, a large family of polyketide natural products with potent bioactivities, has been used to gain insight into their structural diversity and innate reactivity .

Future Directions

The synthesis of Aspergillin PZ provides valuable insights into the structural diversity and innate reactivity of the cytochalasans, a large family of polyketide natural products . This work could pave the way for the development of new synthetic methods and the discovery of new bioactive compounds .

properties

IUPAC Name

(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZDMONQDXTWHN-XLFKICHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspergillin PZ

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.